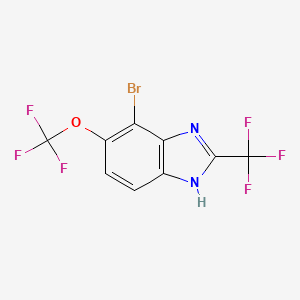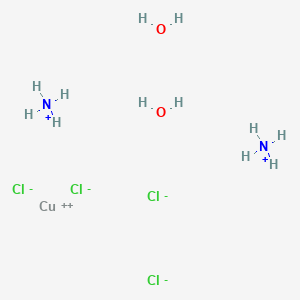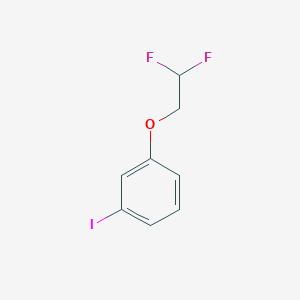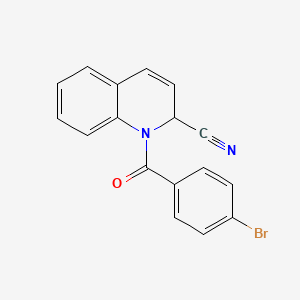
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromobenzoyl group attached to a dihydroquinoline ring, along with a carbonitrile group
Preparation Methods
The synthesis of 1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzoic acid and 1,2-dihydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. Common solvents include tetrahydrofuran and acetic acid.
Synthetic Route: The synthetic route may involve halogenation, reduction, and coupling reactions. .
Chemical Reactions Analysis
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Substitution: The bromobenzoyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions may involve the use of bases and solvents like tetrahydrofuran.
Scientific Research Applications
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in various biological processes, such as cyclooxygenase enzymes in the case of anti-inflammatory activity
Pathways Involved: The inhibition of prostaglandin synthesis by blocking cyclooxygenase enzymes is a key pathway through which the compound exerts its effects
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds:
Properties
Molecular Formula |
C17H11BrN2O |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H11BrN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H |
InChI Key |
XQJCRLKSHIZADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
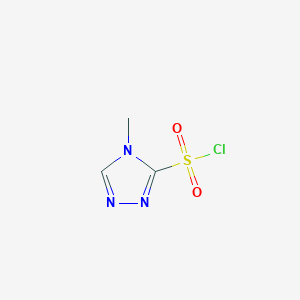
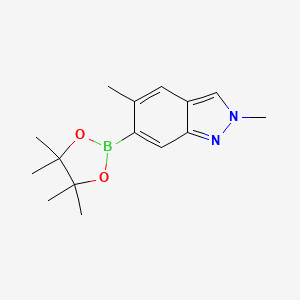

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)
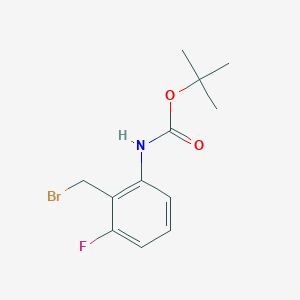
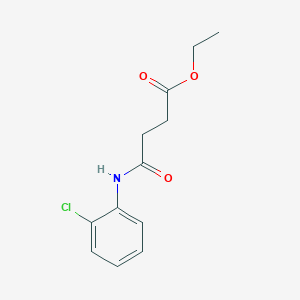

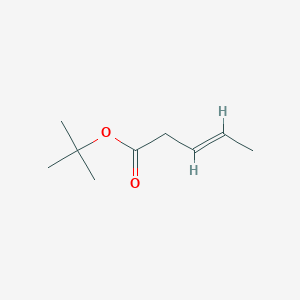
![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)
